molecular formula C7H10F3NO3 B2797690 (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid CAS No. 349-00-8

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid

Cat. No. B2797690
CAS RN: 349-00-8
M. Wt: 213.156
InChI Key: XZNJCFYYNFONPC-BYPYZUCNSA-N
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Description

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is an organic compound with the CAS Number: 349-00-8 . It has a molecular weight of 213.16 . This compound is used as a precursor to other organic compounds .


Synthesis Analysis

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” can be synthesized by the condensation of indole-3-pyruvic acid and amines .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-methyl-2-[(trifluoroacetyl)amino]butanoic acid . The InChI code for this compound is 1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 .


Physical And Chemical Properties Analysis

The melting point of “(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is 84-86°C . The compound has a molecular formula of C7H10F3NO3 .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of influenza neuraminidase inhibitors. The compound "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" has been utilized in developing potent inhibitors targeting the neuraminidase enzyme of influenza viruses. This approach is critical for creating antiviral drugs, especially considering the structural analysis of the enzyme's active site and the interaction of the trifluoroacetamido residue with it. The development of such inhibitors is a significant step in combating influenza outbreaks and pandemics (Wang et al., 2001).

Environmental Science and Analytical Chemistry

In environmental science and analytical chemistry, derivatives of trifluoroacetamido compounds, including "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid," have been applied in methods for determining carboxylic acids in water. These methods involve gas chromatography-mass spectrometry (GC-MS) after continuous extraction and derivatization, highlighting the compound's role in environmental monitoring and analysis (Jurado‐Sánchez et al., 2012).

Microbial Production of Biofuels

Moreover, the compound has implications in metabolic engineering for the sustainable production of biofuels. For instance, engineered microorganisms have been developed to produce 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. This research indicates a shift towards renewable energy sources, leveraging microbial fermentation processes for alcohol production (Vogt et al., 2016).

Food Safety and Quality

Additionally, the compound's derivatives are used in food safety and quality control, particularly in identifying specific microbial contaminants. For example, studies have focused on detecting Staphylococcus aureus in pork through the production of volatile markers, underlining the importance of such compounds in ensuring food safety (Hu et al., 2020).

Organic Synthesis and Chemical Analysis

Finally, "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" and its derivatives are pivotal in organic synthesis and chemical analysis, facilitating the development of novel synthetic routes and analytical methods. This includes the synthesis of heterocyclic compounds and the advancement of GC-MS techniques for detecting and quantifying various analytes in complex matrices (Barabanov et al., 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNJCFYYNFONPC-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid

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